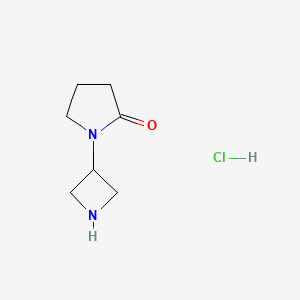

1-(Azetidin-3-YL)pyrrolidin-2-one hydrochloride

Description

1-(Azetidin-3-yl)pyrrolidin-2-one hydrochloride (CAS: 1403766-91-5) is a bicyclic amine-containing compound with a molecular formula of C₇H₁₃ClN₂O and a molecular weight of 176.64 g/mol . Structurally, it combines a pyrrolidin-2-one (a five-membered lactam) and an azetidine (a four-membered saturated ring containing one nitrogen atom) linked via the azetidine’s 3-position. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical research. This compound is primarily used as a versatile scaffold in drug discovery, particularly for targeting central nervous system (CNS) disorders, enzyme inhibitors, and receptor modulators .

Properties

IUPAC Name |

1-(azetidin-3-yl)pyrrolidin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O.ClH/c10-7-2-1-3-9(7)6-4-8-5-6;/h6,8H,1-5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXUZWPGIDAFTPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2CNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1403766-91-5 | |

| Record name | 2-Pyrrolidinone, 1-(3-azetidinyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1403766-91-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Azetidin-3-yl)pyrrolidin-2-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 1-(Azetidin-3-YL)pyrrolidin-2-one hydrochloride typically involves several steps. One common method includes the carbonylation of acyclic diaminocarbenes, leading to diaminoketenes, which then undergo a retro-Wolff rearrangement to form (amido)(amino)carbenes. These intermediates subsequently undergo intramolecular C–H insertion to yield the final product . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, such as controlling temperature, pressure, and the use of specific catalysts.

Chemical Reactions Analysis

1-(Azetidin-3-YL)pyrrolidin-2-one hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.

Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Azetidin-3-YL)pyrrolidin-2-one hydrochloride has a wide range of applications in scientific research:

Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Researchers use it to investigate biological pathways and interactions at the molecular level.

Medicine: It has potential therapeutic applications, including drug development and studying disease mechanisms.

Industry: The compound is used in the production of various chemicals and materials, contributing to advancements in industrial processes

Mechanism of Action

The mechanism of action of 1-(Azetidin-3-YL)pyrrolidin-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following compounds share structural or functional similarities with 1-(azetidin-3-yl)pyrrolidin-2-one hydrochloride. Key differences in physicochemical properties, biological activity, and applications are highlighted.

1-(Azetidin-3-yl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one Hydrochloride (CAS: 2137836-71-4)

- Molecular Formula : C₁₂H₁₇ClN₄O₂

- Molecular Weight : 284.74 g/mol .

- Key Features : Incorporates a 1,2,4-oxadiazole ring and cyclopropyl group. The oxadiazole moiety enhances metabolic stability and bioavailability, while the cyclopropyl group may improve lipophilicity.

- Applications : Used as a dual-acting modulator for FFAR1/FFAR4 receptors, relevant in metabolic disorder therapeutics .

- Comparison : The additional oxadiazole substituent increases molecular complexity and weight compared to the parent compound, likely enhancing target specificity but reducing synthetic accessibility .

1-(2-Chlorophenyl)-3-(methylamino)pyrrolidin-2-one Hydrochloride (CAS: 1311313-56-0)

- Molecular Formula : C₁₁H₁₃ClN₂O·HCl

- Molecular Weight : 261.15 g/mol .

- Applications : Investigated for CNS-targeting activity due to structural resemblance to dopamine receptor ligands.

1-{4-[4-(2-Tolyl)piperazin-1-yl]butyl}pyrrolidin-2-one Hydrochloride (S-61)

- Molecular Formula : C₁₉H₂₈ClN₃O

- Molecular Weight : 349.90 g/mol .

- Key Features : Contains a piperazine ring and a butyl linker, enabling α1-adrenergic receptor antagonism.

- Applications : Demonstrated antiarrhythmic and hypotensive effects in preclinical studies .

- Comparison: The extended alkyl chain and piperazine group enhance receptor binding but introduce synthetic challenges absent in the simpler azetidine-pyrrolidinone scaffold .

1-(3-((4-Amino-6-((2-Fluorophenethyl)amino)-1,3,5-triazin-2-yl)methoxy)-5-methylphenyl)pyrrolidin-2-one (Compound 70)

- Molecular Formula : C₂₄H₂₅F₃N₆O₂

- Molecular Weight : 498.49 g/mol .

- Key Features : Triazine core with fluorophenethyl and methoxy-phenyl groups. The triazine enhances hydrogen-bonding capacity, while fluorine improves metabolic stability.

- Comparison : The triazine-based structure significantly increases molecular weight and complexity, reducing synthetic yield (42.71%) compared to the parent compound’s simpler synthesis .

Key Findings and Implications

Structural Simplicity vs. Derivatives with triazine, oxadiazole, or piperazine groups improve target engagement but require multi-step syntheses .

Biological Activity : Fluorine and chlorine substituents enhance metabolic stability and receptor affinity, as seen in Compound 70 and the chlorophenyl derivative .

Therapeutic Potential: Simpler scaffolds (e.g., the parent compound) are more versatile for broad screening, while complex derivatives (e.g., S-61) show specialized efficacy in cardiovascular and metabolic diseases .

Biological Activity

1-(Azetidin-3-yl)pyrrolidin-2-one hydrochloride is a compound of significant interest due to its unique structural features and promising biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHClNO, with a molar mass of approximately 176.64 g/mol. The compound features both an azetidine ring and a pyrrolidinone moiety, which are critical to its biological activity.

Biological Activity Overview

Research indicates that compounds with similar structural motifs often exhibit various pharmacological effects. Notably, this compound has been associated with:

- CNS Activity : Similar compounds have shown central nervous system (CNS) activity, suggesting potential applications in neuropharmacology.

- Antimicrobial Properties : Structural analogs have demonstrated effectiveness against a range of microbial pathogens.

- Receptor Modulation : Some derivatives act as partial agonists at specific receptors, indicating potential roles in modulating physiological responses.

The biological activity of this compound can be attributed to its interactions with various biological targets. Interaction studies are crucial for understanding its pharmacodynamics, which include:

- Binding Affinity : Investigations into the binding affinity of the compound to various receptors can elucidate its mechanism of action.

- Cell Cycle Effects : Similar compounds have been shown to influence cell cycle progression and apoptosis in cancer cell lines.

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of compounds similar to this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(Pyrrolidin-2-YL)azetidine | Pyrrolidine ring | CNS activity |

| 4-(3-Aminoazetidin-1-YL)pyrimidin-2-amines | Azetidine with pyrimidine | Partial H3 receptor agonist |

| 1-(Azetidin-3-YL)propanamide | Azetidine with amide functionality | Antimicrobial properties |

This table highlights the unique combination of azetidine and pyrrolidinone rings in this compound, which may confer distinct biological activities not observed in other derivatives.

Case Studies and Research Findings

Recent studies have provided insights into the pharmacological potential of this compound:

- CNS Activity Evaluation : A study assessed the effects of structurally related compounds on neurotransmitter systems, indicating that modifications in the azetidine ring significantly influenced CNS activity.

- Antimicrobial Testing : In vitro assays demonstrated that derivatives of this compound exhibited potent antimicrobial activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.25 to 1 µg/mL.

- Receptor Binding Studies : Research involving receptor binding assays revealed that certain derivatives act as partial agonists at histamine H3 receptors, suggesting potential applications in treating disorders related to histamine dysregulation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.